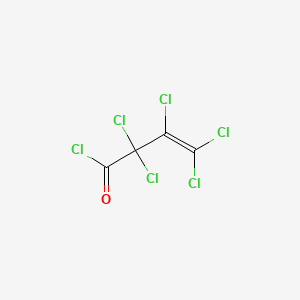
2,5-Dihydroxybenzenesulfonic acid;formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6O5S. It is a derivative of hydroquinone, where one of the phenyl hydrogens is substituted by a sulfonic acid group . Formaldehyde, on the other hand, is a highly reactive aldehyde gas formed by oxidation or incomplete combustion of hydrocarbons . When combined, these compounds can form various derivatives with unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Dihydroxybenzenesulfonic acid can be synthesized from hydroquinone. The process involves dissolving hydroquinone in a solvent like n-heptane, cooling the solution, and then adding sulfuric acid dropwise. The mixture is then heated and stirred for several hours before being cooled and filtered to obtain the product .
Industrial Production Methods
In industrial settings, the production of 2,5-Dihydroxybenzenesulfonic acid often involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various quinones, substituted hydroquinones, and other derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,5-Dihydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxybenzenesulfonic acid involves its interaction with molecular targets such as VEGF. By inhibiting VEGF, it prevents angiogenesis and reduces vascular permeability, which is beneficial in treating certain pathological conditions . Formaldehyde, on the other hand, acts as a cross-linking agent, forming covalent bonds with various biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: A precursor to 2,5-Dihydroxybenzenesulfonic acid, used in similar applications but lacks the sulfonic acid group.
Chloranil: Another quinone derivative with different reactivity and applications.
Persilic acid: A sulfonic acid derivative with distinct properties.
Uniqueness
2,5-Dihydroxybenzenesulfonic acid is unique due to its dual functionality as both a hydroquinone derivative and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
70244-08-5 |
|---|---|
Formule moléculaire |
C7H8O6S |
Poids moléculaire |
220.2 g/mol |
Nom IUPAC |
2,5-dihydroxybenzenesulfonic acid;formaldehyde |
InChI |
InChI=1S/C6H6O5S.CH2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-2/h1-3,7-8H,(H,9,10,11);1H2 |
Clé InChI |
OESSFYVBWHTBGT-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=C(C=C1O)S(=O)(=O)O)O |
SMILES canonique |
C=O.C1=CC(=C(C=C1O)S(=O)(=O)O)O |
Synonymes |
compound 53D-K hydroquinone-sulfonic acid-formaldehyde polyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















